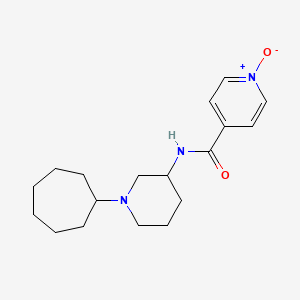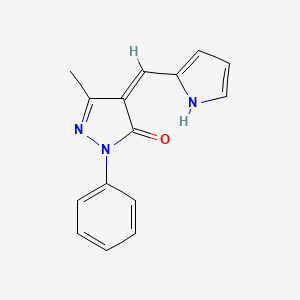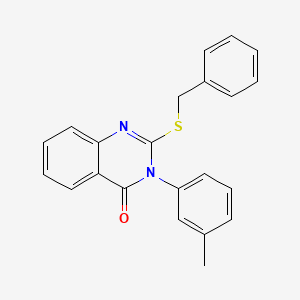![molecular formula C18H20ClNO4 B6134683 2-(2-chlorobenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine](/img/structure/B6134683.png)
2-(2-chlorobenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorobenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and has been shown to possess various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 2-(2-chlorobenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine is not fully understood. However, it has been proposed that its anti-inflammatory activity is mediated through the inhibition of the NF-κB signaling pathway, which is known to regulate the expression of pro-inflammatory cytokines. Its antitumor activity is believed to be mediated through the induction of cell cycle arrest and apoptosis in cancer cells. Its antimicrobial activity is believed to be mediated through the disruption of bacterial and fungal cell membranes.
Biochemical and Physiological Effects:
2-(2-chlorobenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to possess antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2-chlorobenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine in lab experiments is its potent anti-inflammatory, antitumor, and antimicrobial activities. However, one of the limitations is its relatively complex synthesis method, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the research of 2-(2-chlorobenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine. One direction is to further investigate its mechanism of action to better understand its biological activity. Another direction is to explore its potential therapeutic applications in various diseases, including cancer and infectious diseases. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Métodos De Síntesis
The synthesis of 2-(2-chlorobenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine can be achieved through a multi-step process. The first step involves the condensation of 2-chlorobenzaldehyde with morpholine in the presence of an acid catalyst to form 2-(2-chlorobenzyl)morpholine. The second step involves the acetylation of the hydroxyl group of 5-hydroxymethyl-2-furancarboxaldehyde with acetic anhydride to form 5-acetoxymethyl-2-furancarboxaldehyde. The third step involves the condensation of 2-(2-chlorobenzyl)morpholine with 5-acetoxymethyl-2-furancarboxaldehyde in the presence of a base catalyst to form 2-(2-chlorobenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine.
Aplicaciones Científicas De Investigación
2-(2-chlorobenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to possess antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. Moreover, it has been shown to possess antimicrobial activity against various bacterial and fungal strains.
Propiedades
IUPAC Name |
[2-[(2-chlorophenyl)methyl]morpholin-4-yl]-[5-(methoxymethyl)furan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-22-12-14-6-7-17(24-14)18(21)20-8-9-23-15(11-20)10-13-4-2-3-5-16(13)19/h2-7,15H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNYYZHFORPGDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)C(=O)N2CCOC(C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorobenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-bromo-3-methylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B6134602.png)

![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B6134616.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6134623.png)
![N-[1-(4-fluorophenyl)ethyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6134629.png)
![4,6-bis[(4-methylphenyl)sulfonyl]hexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B6134633.png)
![3-(1-hydroxy-1-methylethyl)-N-[5-(4-methylbenzyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B6134634.png)
![N-cycloheptyl-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6134637.png)


![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B6134654.png)
![methyl 5-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6134662.png)

![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B6134676.png)